1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene
Overview
Description
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is an organic compound with the molecular formula C12H15Cl3. It is a derivative of benzene, where three methyl groups and three chloromethyl groups are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene can be synthesized through the chloromethylation of mesitylene (1,3,5-trimethylbenzene). The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{C}9\text{H}{12} + 3 \text{CH}2\text{O} + 3 \text{HCl} \rightarrow \text{C}{12}\text{H}_{15}\text{Cl}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Derivatives with different functional groups replacing the chloromethyl groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: 1,3,5-Trimethyl-2,4,6-trimethylbenzene
Scientific Research Applications
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: In the preparation of polymers and resins with specific properties.
Pharmaceutical Research: As an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: As a ligand in the preparation of catalysts for various chemical reactions
Mechanism of Action
The mechanism of action of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene involves the reactivity of its chloromethyl groups. These groups can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene
- 1,3,5-Tris(bromomethyl)benzene
- 2,4,6-Tris(bromomethyl)mesitylene
- 1,2,4,5-Tetrakis(bromomethyl)benzene
Uniqueness: 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is unique due to its specific substitution pattern and the presence of both methyl and chloromethyl groups. This combination imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQFMPNZCIHSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CCl)C)CCl)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303023 | |
Record name | 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3849-01-2 | |
Record name | 3849-01-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3849-01-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene act as a branching agent in the synthesis of BPA polycarbonates, and what effect does this branching have on the material properties?
A1: this compound functions as a branching agent due to its three reactive chloromethyl groups. During the ring-opening polymerization of cyclic oligomeric BPA carbonates, these chloromethyl groups can react with the hydroxyl end groups of growing polymer chains. This reaction effectively connects three linear or branched chains together at a single point, creating a branched polymer structure [].
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